molecular formula C18H34N4O9 B8785963 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

Cat. No. B8785963
M. Wt: 450.5 g/mol
InChI Key: JZNZSKXIEDHOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447053B2

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([C@@H:26]([C@H:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1.C>O>[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([CH:26]([CH:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.356 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
15.39 kg
Type
reactant
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred for one hour at 90° C. inner temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 120 l
TEMPERATURE
Type
TEMPERATURE
Details
It is subsequently cooled to 20° C.
WASH
Type
WASH
Details
the carbon is first washed thoroughly with water)
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
It is stirred for one hour at 20° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the carbon is subsequently filtered off
WASH
Type
WASH
Details
The carbon is washed three times with 15 l of water each time

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09447053B2

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([C@@H:26]([C@H:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1.C>O>[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([CH:26]([CH:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.356 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
15.39 kg
Type
reactant
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred for one hour at 90° C. inner temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 120 l
TEMPERATURE
Type
TEMPERATURE
Details
It is subsequently cooled to 20° C.
WASH
Type
WASH
Details
the carbon is first washed thoroughly with water)
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
It is stirred for one hour at 20° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the carbon is subsequently filtered off
WASH
Type
WASH
Details
The carbon is washed three times with 15 l of water each time

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09447053B2

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([C@@H:26]([C@H:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1.C>O>[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([CH:26]([CH:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.356 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
15.39 kg
Type
reactant
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred for one hour at 90° C. inner temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 120 l
TEMPERATURE
Type
TEMPERATURE
Details
It is subsequently cooled to 20° C.
WASH
Type
WASH
Details
the carbon is first washed thoroughly with water)
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
It is stirred for one hour at 20° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the carbon is subsequently filtered off
WASH
Type
WASH
Details
The carbon is washed three times with 15 l of water each time

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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